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Compound of Interest

Compound Name: 2-Cyclopentylphenol

Cat. No.: B118607 Get Quote

An In-depth Technical Guide to 2-Cyclopentylphenol: Chemical Properties and Structure

Introduction
2-Cyclopentylphenol is an organic chemical compound classified as a member of the

phenols.[1] It is characterized by a phenol ring substituted with a cyclopentyl group at the ortho

position. This compound serves as a key intermediate in the synthesis of various

pharmaceutical agents, most notably the antihypertensive drug (S)-penbutolol.[2] This technical

guide provides a comprehensive overview of its chemical properties, structure, spectral

information, and relevant experimental protocols for researchers, scientists, and professionals

in drug development.

Chemical Structure
The molecular structure of 2-Cyclopentylphenol consists of a cyclopentane ring attached to a

phenol molecule at the second carbon position of the benzene ring.
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Caption: 2D chemical structure of 2-Cyclopentylphenol.

Chemical and Physical Properties
The physical and chemical properties of 2-Cyclopentylphenol are summarized below. The

data is compiled from various chemical databases and suppliers.

Identifiers and General Properties
Property Value Source

IUPAC Name 2-cyclopentylphenol [1]

CAS Number 1518-84-9 [1]

EC Number 216-179-5 [1]

Molecular Formula C₁₁H₁₄O [1][3]

Molecular Weight 162.23 g/mol [1]

Monoisotopic Mass 162.104465066 Da [1]

Form Solid

Assay 95% (Technical Grade)
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Physicochemical Properties
Property Value Source

Melting Point 34-35 °C [2]

Boiling Point 148-150 °C at 18 mmHg [2]

Flash Point 113 °C (235.4 °F) - closed cup [4]

Refractive Index (n20/D) 1.555 [2]

XlogP 3.6 [1]

Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of 2-
Cyclopentylphenol.

NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the

molecule. Protons on the carbon adjacent to the hydroxyl group are deshielded and appear

in the 3.4-4.5 ppm range.[5] The hydroxyl proton itself often appears as a broad singlet

between 2.0 and 2.5 ppm, though its position can vary.[6] Aromatic protons are expected in

the 7-8 ppm region.[6]

¹³C NMR: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded

and typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum.[5]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Cyclopentylphenol exhibits characteristic absorption bands.[1]

O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹

due to the hydroxyl group.[5] For phenols specifically, this stretch appears around 3500

cm⁻¹.[5]

C-O Stretch: A strong absorption near 1000-1050 cm⁻¹ corresponds to the C-O stretching

vibration.[5][6]
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C-H Stretch (Aromatic): Peaks for aromatic C-H stretching are typically observed just above

3000 cm⁻¹.

C-H Stretch (Aliphatic): C-H stretching vibrations from the cyclopentyl group are expected

around 2900 cm⁻¹.[7]

Aromatic C=C Bends: Bands characteristic of the aromatic ring are found in the 1500-1600

cm⁻¹ region.[5]

Mass Spectrometry
Mass spectrometry of phenols and alcohols typically shows fragmentation patterns involving

alpha cleavage and dehydration.[5]

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding

to the molecular weight of the compound (m/z = 162).

Alpha Cleavage: This involves the breaking of a C-C bond adjacent to the hydroxyl group.

Dehydration: The loss of a water molecule (H₂O) can lead to a fragment ion at m/z = 144.

Experimental Protocols
Synthesis of 2-Cyclopentylphenol
While specific, detailed, step-by-step protocols for the synthesis of 2-Cyclopentylphenol are

not readily available in the searched literature, a common synthetic route involves the

regioselective alkylation of phenol with cyclopentanol. A peer-reviewed paper describes this

synthesis using Montmorillonite K10 clay as a catalyst.[4]

A general representation of this synthesis is as follows:

Reactants: Phenol and Cyclopentanol.

Catalyst: Acid catalyst (e.g., Montmorillonite K10, H₂SO₄).[4][8]

General Procedure: Phenol is reacted with cyclopentanol in the presence of an acid catalyst.

The reaction mixture is heated to drive the Friedel-Crafts alkylation reaction. The

regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and
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reaction conditions. Purification of the resulting product mixture (containing 2-
cyclopentylphenol and 4-cyclopentylphenol) is typically achieved through distillation or

column chromatography.

Use in Downstream Synthesis: (S)-Penbutolol
2-Cyclopentylphenol is a key starting material for the synthesis of the antihypertensive drug

(S)-penbutolol via Sharpless asymmetric dihydroxylation.[2]

2-Cyclopentylphenol
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Caption: Synthetic workflow from 2-Cyclopentylphenol to (S)-Penbutolol.

Safety and Handling
2-Cyclopentylphenol is associated with several hazards and requires careful handling.[1][4]

GHS Hazard Classification
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1][4]

Signal Word: Warning.[1][4]

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific

Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][4]

Precautionary Measures and PPE
Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[9][10]

Avoid contact with skin and eyes.[10] All equipment used when handling the product must be

grounded to prevent static discharge.[9][11]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields or eyeshields, and a dust mask (e.g., type N95).[4]

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Keep

away from heat, sparks, and open flames.[11]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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